molecular formula C10H10N2S B182548 2-(Allylthio)benzimidazole CAS No. 51389-04-9

2-(Allylthio)benzimidazole

Cat. No.: B182548
CAS No.: 51389-04-9
M. Wt: 190.27 g/mol
InChI Key: JHJHDEZWUNCTQO-UHFFFAOYSA-N
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Description

2-(Allylthio)benzimidazole is a heterocyclic compound that features a benzimidazole core with an allylthio substituent at the second position. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)benzimidazole typically involves the condensation of ortho-phenylenediamine with allylthiol in the presence of an oxidizing agent. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylthio)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The allylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Allylthio)benzimidazole has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-(Methylthio)benzimidazole
  • 2-(Ethylthio)benzimidazole
  • 2-(Propylthio)benzimidazole

Comparison: 2-(Allylthio)benzimidazole is unique due to the presence of the allyl group, which imparts higher reactivity compared to its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHDEZWUNCTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364577
Record name 2-(ALLYLTHIO)BENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51389-04-9
Record name 2-(ALLYLTHIO)BENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allylthio)benzimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-(Allylthio)benzimidazole reacts with bromine?

A1: The reaction of this compound with bromine leads to two main types of products [, ]:

    Q2: Does the structure of this compound allow it to interact with metal ions?

    A2: Yes, research has shown that this compound can act as a bidentate ligand, meaning it can coordinate to a metal ion through two donor atoms []. Specifically, it chelates copper(I) ions through both the carbon-carbon double bond of the allyl group and the nitrogen atom within the benzimidazole ring []. Interestingly, the sulfur atom does not participate in the metal coordination, likely due to steric hindrance. This interaction leads to the formation of copper(I) chloride and bromide π-complexes with this compound in a 1:1 ratio [].

    Q3: What analytical techniques are used to study the reactions and complexes of this compound?

    A3: Several analytical methods have been employed to investigate the reactivity of this compound:

    • ¹H NMR spectroscopy: This technique is used to identify and characterize the products formed in the reaction with bromine, providing structural information about the resulting compounds [, ].
    • X-ray crystallography: This method was employed to determine the crystal structures of the copper(I) chloride and bromide π-complexes with this compound, revealing the coordination mode and spatial arrangement of the molecules within the crystal lattice [].

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